(1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is an organic compound characterized by its pyrazole ring structure, which is substituted at the 1 and 3 positions with methyl groups and features a methanesulfonamide functional group at the 4 position. The molecular formula of this compound is and it has a molecular weight of approximately 178.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
This compound belongs to the class of sulfonamides, which are well-known for their antibacterial properties. It is also classified under pyrazole derivatives, which have been extensively studied for various biological activities. Research indicates that compounds with similar structures may exhibit significant antiproliferative effects, making them candidates for further pharmacological studies .
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves several steps:
The molecular structure of (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide can be represented as follows:
Key Structural Features:
(1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions due to its reactive sulfonamide group:
These reactions highlight its utility as a versatile reagent in organic synthesis .
The mechanism of action for (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide is primarily linked to its ability to inhibit certain enzymes involved in biological pathways. Similar compounds have shown potential as inhibitors for various targets, including:
Research indicates that modifications to the pyrazole ring or sulfonamide group can enhance potency against specific targets .
The physical properties of (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide include:
Chemical properties include:
These properties make it suitable for various applications in medicinal chemistry and research .
(1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide has several scientific applications:
Pyrazole-sulfonamide hybrids constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The molecular architecture of (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide exemplifies this hybrid approach, combining the metabolic stability of the pyrazole nucleus with the target-binding capability of the sulfonamide group. Recent research demonstrates that this specific structural framework enables diverse biological activities by interacting with multiple enzymatic targets:
Anticancer Applications: The pyrazole-sulfonamide core demonstrates significant potential in oncology drug development. Compounds featuring this scaffold induce apoptosis in colorectal cancer cells through multiple pathways. A 2023 study identified derivatives that inhibited cancer cell proliferation (IC₅₀ values ranging from 3.27-45.88 μM) in HCT-116, HT-29, and SW-620 cell lines. These molecules functioned through induction of cellular apoptosis, cell cycle arrest at G0/G1 and S phases, autophagy induction, and inhibition of cancer cell migration. Notably, these effects occurred with reduced cytotoxicity toward normal epithelial cells compared to conventional chemotherapeutic agents [8].
Antimicrobial and Antioxidant Activities: Structural analogs of (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide exhibit broad-spectrum biological effects beyond oncology. Pyrazole-sulfonamide derivatives demonstrate promising antimicrobial activity against pathogenic microorganisms, alongside significant free radical scavenging capabilities. The synergistic combination of the pyrazole and sulfonamide pharmacophores enhances these activities, with specific compounds (e.g., 4f and 4g) functioning as dual-acting antimicrobial/antioxidant agents [10].
Enzyme Inhibition: The sulfonamide group enables potent inhibition of metalloenzymes through zinc-binding motifs. Molecular docking studies confirm that (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide derivatives effectively bind within the active site of carbonic anhydrase IX (CA IX), a cancer-associated enzyme. The "dual-tail" molecular design approach—incorporating both pyridine sulfonamide and pyrazole components—optimizes interactions with both hydrophilic and hydrophobic regions of the enzyme active site [8].
Table 1: Bioactive Derivatives Based on (1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide Scaffold
Biological Activity | Key Compounds | Mechanistic Insights | Experimental Models |
---|---|---|---|
Anticancer | Compound 3, Compound 11 | Apoptosis induction, G0/G1 and S-phase cell cycle arrest, autophagy induction | HCT-116, HT-29, SW-620 cancer cell lines |
Antimicrobial | 4e, 4f, 4g | Disruption of microbial cell integrity, enzyme inhibition | Pathogenic bacterial and fungal strains |
Antioxidant | 3a, 3c, 4a, 4d | Free radical scavenging, reduction of oxidative stress | DPPH assay, lipid peroxidation models |
Enzyme Inhibition | Dual-tail hybrids | Competitive inhibition of CA IX active site | Molecular docking, enzyme activity assays |
The structural versatility of the pyrazole-sulfonamide scaffold facilitates extensive structure-activity relationship (SAR) explorations. Minor modifications to the pyrazole substituents or sulfonamide group significantly modulate target selectivity and potency. For example, introduction of electron-withdrawing groups on the pyrazole ring enhances anticancer activity, while hydrophobic substituents improve membrane permeability for central nervous system targets [8] [10]. Computational analyses of these compounds indicate favorable drug-likeness parameters, including optimal logP values, hydrogen bonding capacity, and molecular polar surface areas that support oral bioavailability. The Petra/Osiris/Molinspiration (POM) bioinformatics platform has confirmed excellent bioavailability and low toxicity risks for pyrazole-sulfonamide hybrids [10].
The development of pyrazole-based therapeutics represents a significant chapter in medicinal chemistry, with (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide standing as a contemporary embodiment of this evolutionary journey. Pyrazole derivatives first gained prominence in the early 20th century with the introduction of antipyretic agents:
Early Pyrazole Therapeutics: Metamizole (dipyrone), a complex pyrazolone derivative patented in 1922, established the therapeutic potential of pyrazole-containing molecules as analgesics and antipyretics. Despite safety concerns that emerged decades later, metamizole demonstrated the inherent bioactivity of the pyrazole scaffold, particularly its effects on prostaglandin synthesis and modulation of the endocannabinoid system [5].
Structural Evolution: The mid-20th century witnessed strategic structural refinements to enhance pyrazole drug properties. Key developments included N-alkylation (improving metabolic stability), C4 functionalization (enhancing target interactions), and ring annulation (modulating physicochemical properties). The introduction of the sulfonamide group at the C4 position represented a critical innovation, combining the pyrazole's pharmacokinetic advantages with the sulfonamide's capacity for directed hydrogen bonding .
Contemporary Hybridization: Modern medicinal chemistry employs sophisticated hybridization strategies to optimize pyrazole derivatives. The integration of methanesulfonamide at the pyrazole-4-position, as seen in (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, evolved from earlier sulfonamide-containing pyrazoles like 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2). This progression demonstrates the strategic shift from simple heterocyclic sulfonamides to more complex, functionalized derivatives with enhanced target affinity and selectivity .
Table 2: Historical Development of Bioactive Pyrazole Derivatives
Time Period | Representative Compounds | Structural Features | Therapeutic Applications |
---|---|---|---|
1920s-1950s | Metamizole (Dipyrone) | Pyrazolone structure with methylamino group | Analgesic, antipyretic, spasmolytic |
1960s-1980s | 4-Aminopyrazole derivatives | C4-amino functionalization | Agricultural chemicals, drug intermediates |
1990s-2010s | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Direct sulfonamide attachment at C4 | Enzyme inhibition, material science |
Present | (1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide | Methylenesulfonamide linker at C4 | Targeted cancer therapy, antimicrobials |
The trajectory of pyrazole drug development demonstrates increasing molecular sophistication. Early derivatives like metamizole featured complex multi-ring systems (phenylpyrazolone), while contemporary compounds focus on simplified, optimized structures with targeted functional groups. The emergence of (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide reflects this refinement process—retaining the bioactive 1,3-dimethylpyrazole core while incorporating the flexible methylenesulfonamide group to enhance binding versatility [1] . This evolution has been facilitated by advances in synthetic methodology, particularly improved sulfonylation techniques and transition metal-catalyzed coupling reactions that enable efficient C4 functionalization. The historical development of pyrazole derivatives illustrates a deliberate shift from broadly active drugs to precisely targeted therapeutic agents with optimized safety and efficacy profiles.
The incorporation of methanesulfonamide functionality represents a strategic approach to enhancing the pharmacological properties of bioactive molecules. In (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide, the -CH₂SO₂NH₂ group serves as a versatile bioisostere that significantly influences molecular interactions and pharmacokinetic behavior:
Enhanced Target Binding: The sulfonamide group acts as a hydrogen bond acceptor (sulfonyl oxygens) and donor (NH₂), facilitating interactions with biological targets. These binding capabilities are particularly valuable in enzyme inhibition, where the sulfonamide can coordinate with catalytic metal ions or form salt bridges with key amino acid residues. The methylene spacer (-CH₂-) in (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide provides conformational flexibility, allowing optimal positioning of the sulfonamide group within enzyme active sites compared to directly-attached sulfonamide analogs [1] .
Physicochemical Optimization: Methanesulfonamide functionalization strategically balances lipophilicity and hydrophilicity. The polar sulfonamide group counteracts the hydrophobic character of the pyrazole ring, improving aqueous solubility without excessive logP reduction. This balance enhances membrane permeability while maintaining sufficient solubility for biological distribution. Comparative studies of pyrazole derivatives demonstrate that the methylenesulfonamide moiety significantly improves water solubility compared to halogenated or alkylated analogs [1] [7] .
Metabolic Stability: The sulfonamide group enhances metabolic resistance by blocking susceptible sites on the pyrazole ring from oxidative metabolism. Unlike early pyrazole drugs that underwent rapid hepatic transformation, (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide derivatives demonstrate improved pharmacokinetic profiles due to both steric protection of the heterocycle and the inherent stability of the sulfonamide functionality. This stability is particularly valuable in drug design, potentially reducing dosing frequency and improving therapeutic outcomes [7].
Table 3: Physicochemical Properties of Pyrazole Derivatives with Sulfonamide Functionalization
Compound Structure | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Key Property Enhancements |
---|---|---|---|---|---|
(1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide | 189.24 | -0.6 (estimated) | 5 | 1 | Balanced solubility/permeability, metabolic stability |
1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 175.21 | -0.8 (estimated) | 5 | 1 | Increased polarity, enzyme binding |
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide | 219.26 | -0.6 | 6 | 1 | Enhanced solubility, additional hydrogen bonding |
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | 184.07 | - | 3 | 5 | Increased hydrophilicity, salt formation capability |
The methanesulfonamide group aligns with the principles of late-stage functionalization (LSF), enabling strategic molecular diversification of lead compounds. This approach allows medicinal chemists to rapidly optimize drug candidates by introducing structural variations without de novo synthesis. The methylenesulfonamide moiety specifically serves as an effective "handle" for further chemical modification through reactions at the sulfonamide nitrogen or via functional group interconversion [3] [6]. Recent studies highlight how late-stage introduction of sulfonamide groups can dramatically alter biological activity—similar to how fluorination improves metabolic stability or nitrogenation enhances target affinity. The application of LSF techniques to (1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamide derivatives represents a promising frontier for accelerating the discovery of novel bioactive molecules with optimized therapeutic profiles [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7